molecular formula C11H13ClO2 B1412682 [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol CAS No. 2166665-11-6

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Cat. No. B1412682
CAS RN: 2166665-11-6
M. Wt: 212.67 g/mol
InChI Key: HCTAJIUWPVRANS-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol, commonly referred to as CP-M, is a phenolic compound that is widely used in the synthesis of a variety of organic compounds. CP-M is a versatile reagent that has been extensively studied and used in a number of scientific research applications.

Scientific Research Applications

Oxygen Acidity in Radical Cations

  • Study 1 : Research on oxygen acidity in radical cations, specifically involving cyclopropyl(4-methoxyphenyl)phenylmethanol, shows insights into fragmentation reactivity and alpha-OH group deprotonation, leading to the formation of 1,1-diarylalkoxyl radicals (Bietti et al., 2006).

Reaction Behavior with Acids

  • Study 2 : Cyclopropylmethyl cations derived from cyclopropylmethanols react with acids to produce homoallylic ethers, ring-enlargement, and ring-opening products, revealing the influence of substituents on the cyclopropane ring (Honda et al., 2009).

Hydroxylation Studies

  • Study 3 : A study involving the hydroxylation of hydrocarbons by methane monooxygenase used cyclopropylmethanol derivatives as substrates, offering insights into radical intermediates in catalytic cycles (Liu et al., 1993).

Stereoselective Synthesis

  • Study 4 : Research on stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products, highlights the use of cyclopropyl methanol derivatives in enzymatic reactions (Kluson et al., 2019).

Antitubercular Activities

  • Study 5 : A series of [4-(aryloxy)phenyl]cyclopropyl methanones, synthesized by reacting benzyl alcohols with 4-chloro-4'-fluorobutyrophenone, showed significant antitubercular activity, demonstrating the therapeutic potential of cyclopropyl methanol derivatives (Bisht et al., 2010).

properties

IUPAC Name

[1-[(4-chlorophenoxy)methyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-9-1-3-10(4-2-9)14-8-11(7-13)5-6-11/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTAJIUWPVRANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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